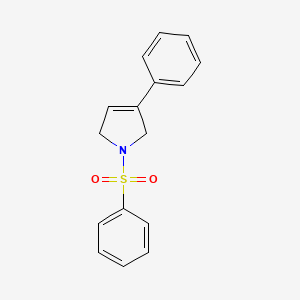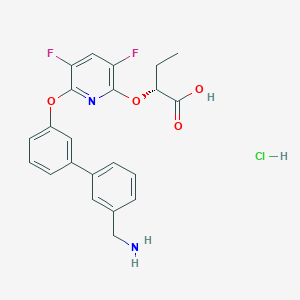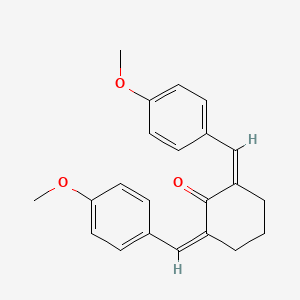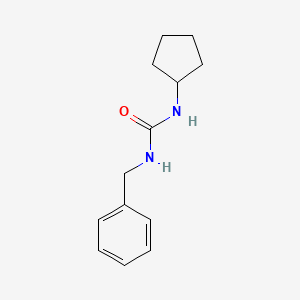
1-(Phenylsulfonyl)-3-phenyl-3-pyrroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylsulfonyl)-3-phenyl-3-pyrroline, also known as PSPL, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PSPL belongs to the family of pyrroline compounds, which are known for their diverse biological activities. In
Wirkmechanismus
The exact mechanism of action of 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline is not fully understood. However, studies have suggested that 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline may exert its biological effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has also been found to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer.
Biochemical and physiological effects:
1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has been shown to have various biochemical and physiological effects. In cancer cells, 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has been found to induce apoptosis by activating caspase-3 and caspase-9 and downregulating Bcl-2 expression. 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has also been reported to reduce oxidative stress and inflammation in the brain and protect neurons from apoptosis. In cardiovascular disease, 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has been found to induce vasodilation and improve endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological effects can be easily measured using various assays. However, 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has some limitations as well. Its low solubility in water and other common solvents can make it challenging to work with, and its stability under different conditions needs to be carefully monitored.
Zukünftige Richtungen
There are several future directions for research on 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline. One area of interest is the development of 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline analogs with improved solubility and bioavailability. Another area of research is the exploration of the potential of 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline as a treatment for neurodegenerative diseases such as Parkinson's and Huntington's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline and its potential interactions with other signaling pathways.
Synthesemethoden
The synthesis of 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline involves the reaction of 3-phenyl-2-propen-1-ol with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an elimination-addition mechanism to yield 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline as a white solid with a melting point of 156-158 °C.
Wissenschaftliche Forschungsanwendungen
1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has been shown to inhibit the growth of cancer cells and induce apoptosis. 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has also been found to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. Furthermore, 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has been reported to have vasodilatory effects and may have potential as a treatment for hypertension and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-3-phenyl-2,5-dihydropyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c18-20(19,16-9-5-2-6-10-16)17-12-11-15(13-17)14-7-3-1-4-8-14/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBLZYCFYKJKHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(4-bromobutoxy)-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2-one](/img/structure/B7451245.png)
![5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole](/img/structure/B7451249.png)



![Ethyl 2-(2,7-diazaspiro[4.5]decane-7-carbonylamino)benzoate;hydrochloride](/img/structure/B7451276.png)
![4-(4-fluorophenyl)-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)-4-oxobutanamide;hydrochloride](/img/structure/B7451280.png)
![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide hydrochloride](/img/structure/B7451295.png)
![6-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide;hydrochloride](/img/structure/B7451298.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B7451316.png)
![1-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-3,6,9,12-tetraoxapentadecan-15-amide hydrochloride](/img/structure/B7451323.png)